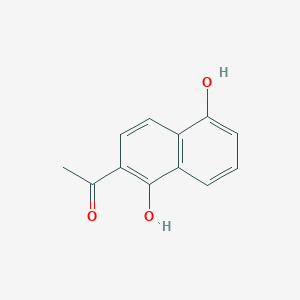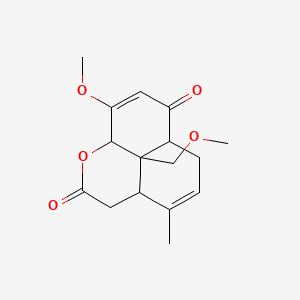![molecular formula C17H14Br2O3 B14325492 [2-(2,3-Dibromo-3-phenylpropanoyl)phenyl]acetic acid CAS No. 104907-32-6](/img/structure/B14325492.png)
[2-(2,3-Dibromo-3-phenylpropanoyl)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2,3-Dibromo-3-phenylpropanoyl)phenyl]acetic acid is an organic compound known for its unique structure and properties It is a derivative of cinnamic acid and is characterized by the presence of two bromine atoms and a phenyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing [2-(2,3-Dibromo-3-phenylpropanoyl)phenyl]acetic acid involves the bromination of cinnamic acid. The reaction is typically carried out in the presence of bromine in glacial acetic acid. The addition of bromine to the double bond of cinnamic acid results in the formation of the dibromo derivative . The reaction conditions are relatively mild, and the product can be isolated by precipitation and recrystallization from an ethanol-water mixture .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-(2,3-Dibromo-3-phenylpropanoyl)phenyl]acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, resulting in the formation of the corresponding phenylpropanoic acid.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylpropanoic acids, while reduction reactions can produce phenylpropanoic acid derivatives.
Scientific Research Applications
[2-(2,3-Dibromo-3-phenylpropanoyl)phenyl]acetic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of [2-(2,3-Dibromo-3-phenylpropanoyl)phenyl]acetic acid involves its reactivity with various molecular targets. The bromine atoms make the compound highly reactive, allowing it to participate in a range of chemical reactions. The molecular pathways involved depend on the specific application and the nature of the target molecules. For example, in biological systems, the compound may interact with enzymes or cellular components, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromo-3-phenylpropanoic acid: A closely related compound with similar reactivity and applications.
α,β-Dibromohydrocinnamic acid: Another derivative of cinnamic acid with comparable properties.
Uniqueness
The presence of the phenyl group and the specific positioning of the bromine atoms contribute to its distinct chemical behavior and versatility in various research fields .
Properties
CAS No. |
104907-32-6 |
|---|---|
Molecular Formula |
C17H14Br2O3 |
Molecular Weight |
426.1 g/mol |
IUPAC Name |
2-[2-(2,3-dibromo-3-phenylpropanoyl)phenyl]acetic acid |
InChI |
InChI=1S/C17H14Br2O3/c18-15(11-6-2-1-3-7-11)16(19)17(22)13-9-5-4-8-12(13)10-14(20)21/h1-9,15-16H,10H2,(H,20,21) |
InChI Key |
KZQKENCWBMGRAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)C2=CC=CC=C2CC(=O)O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(Oxan-2-yl)oxy]hexyl octanoate](/img/structure/B14325437.png)
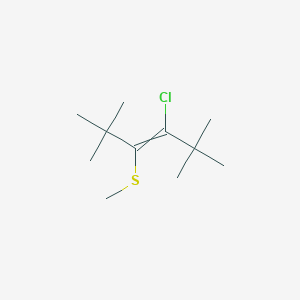
![5-[(2,4-Dinitrophenyl)sulfanyl]furan-2-carbonitrile](/img/structure/B14325451.png)
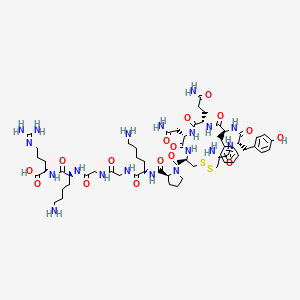
![1,1'-[Oxybis(cyclopropylmethylene)]dibenzene](/img/structure/B14325475.png)
![3,6-Diphenyl-7H-[1,3]thiazolo[2,3-b][1,3,4]thiadiazin-4-ium bromide](/img/structure/B14325477.png)

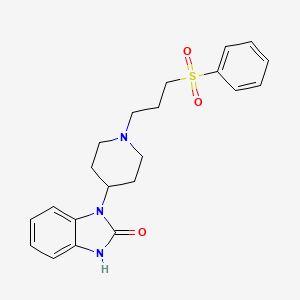
![4-{2-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]-1,3-dithian-2-yl}butan-1-ol](/img/structure/B14325496.png)
![4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylphenol](/img/structure/B14325500.png)
![Phenyl{bis[(phenylsulfanyl)methyl]}phosphane](/img/structure/B14325515.png)
